molecular formula C46H57NO25P3 · 4NH(C2H3)3 B1161760 PtdIns-(4,5)-P2-fluorescein (ammonium salt)

PtdIns-(4,5)-P2-fluorescein (ammonium salt)

Cat. No.: B1161760
M. Wt: 1524.8
InChI Key: HCHIIQQEXQZUNS-NQZLMGQWSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4,5)-P2-fluorescein is a fluorescent probe for any protein with a high-affinity binding interaction with inositol-(4,5)-triphosphate phospholipids, such as PI3K, PTEN, or PH-domain-containing proteins.

Properties

Molecular Formula

C46H57NO25P3 · 4NH(C2H3)3

Molecular Weight

1524.8

InChI

InChI=1S/C46H60NO25P3/c1-2-3-4-6-10-13-37(51)68-29(25-67-75(64,65)72-42-39(52)40(53)43(70-73(58,59)60)44(41(42)54)71-74(61,62)63)24-66-36(50)12-9-7-5-8-11-20-47-45(55)26-14-17-30(33(21-26)46(56)57)38-31-18-15-27(48)22-34(31)69-35-23-28(49)16-19-32(35

InChI Key

HCHIIQQEXQZUNS-NQZLMGQWSA-K

SMILES

O=C1C=CC2=C(C3=C(C(O)=O)C=C(C(NCCCCCCCC(OC[C@@H](OC(CCCCCCC)=O)COP([O-])(O[C@@H]4[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]4O)=O)=O)=O)C=C3)C(C=CC(O)=C5)=C5OC2=C1

Synonyms

1-(1-octadecanoyl-fluorescein-2R-octadecanoylphosphatidyl)inositol-4,5-bisphosphate, pentatriethylammonium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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